CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester
Description
Carbamic acid, N-[(1S)-2-[[4-[3-(3-amino-5-chloro-2-fluorophenyl)-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-1-methylethyl]-, methyl ester (hereafter referred to as "the target compound") is a structurally complex carbamate derivative. Its molecular architecture features a pyrimidine ring linked to a substituted pyrazole moiety (3-amino-5-chloro-2-fluorophenyl group) and a carbamic acid methyl ester side chain.
Properties
Molecular Formula |
C21H25ClFN7O2 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
methyl N-[1-[[4-[3-(3-amino-5-chloro-2-fluorophenyl)-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C21H25ClFN7O2/c1-11(2)30-10-15(19(29-30)14-7-13(22)8-16(24)18(14)23)17-5-6-25-20(28-17)26-9-12(3)27-21(31)32-4/h5-8,10-12H,9,24H2,1-4H3,(H,27,31)(H,25,26,28) |
InChI Key |
RAQGRRSIZXWJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)N)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
Starting Materials : The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting a suitable aldehyde (e.g., 3-amino-5-chloro-2-fluorobenzaldehyde) with a hydrazine derivative (e.g., 1-methylethylhydrazine) in the presence of an acid catalyst.
Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature for several hours.
Attachment of the Carbamate Moiety
Carbamate Formation : The carbamate moiety is attached by reacting the amino group of the pyrimidine derivative with a carbamic acid derivative (e.g., methyl chloroformate) in the presence of a base.
Reaction Conditions : This step is typically carried out in a solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine or pyridine.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClFN7O2 |
| Molecular Weight | 461.9 g/mol |
| InChIKey | RAQGRRSIZXWJDN-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)N)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Challenges and Considerations
- Stereochemistry : The compound has a chiral center, requiring careful control of stereochemistry during synthesis.
- Purification : Due to its complexity, purification may involve multiple chromatographic steps to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for specific diseases.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Polar Surface Area (PSA): The target compound’s PSA is likely higher than that of N-(4-chlorophenyl)carbamic acid methyl ester (52.3 Ų), owing to additional amino, fluorine, and pyrimidine groups. This suggests improved solubility in polar solvents compared to simpler carbamates .
Acidity (pKa): The amino group on the fluorophenyl moiety may confer a pKa closer to 8–10, contrasting with the higher pKa (12.23) of the iminopyridinyl analog in , which lacks electron-withdrawing fluorine .
Molecular Weight : The target compound’s larger size (~550 g/mol) compared to analogs in and may impact pharmacokinetic properties like membrane permeability .
Biological Activity
CarbaMic acid, specifically the compound N-[(1S)-2-[[4-[3-(3-amino-5-chloro-2-fluorophenyl)-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-1-methylethyl]-, methyl ester, is a carbamic acid derivative with significant biological activity. This compound has been the subject of various studies aimed at understanding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of carbamic acid derivatives often involves inhibition of key enzymes such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). The methyl ester form of CarbaMic acid is known to interact with these enzymes, leading to prolonged cholinergic activity and modulation of endocannabinoid signaling pathways.
- Acetylcholinesterase Inhibition : Carbamic acids act as reversible inhibitors of AChE, which enhances acetylcholine levels at synapses, potentially improving cognitive functions and providing therapeutic effects in conditions like myasthenia gravis .
- Fatty Acid Amide Hydrolase Inhibition : The compound has shown promise as a selective inhibitor of FAAH, which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, a compound associated with pain relief and anti-inflammatory effects .
Biological Activity and Therapeutic Potential
Research indicates that CarbaMic acid exhibits various biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that derivatives of carbamic acid can significantly reduce inflammation in animal models. For instance, certain compounds have shown to inhibit N-acylethanolamine acid amidase (NAAA), leading to decreased pain responses .
- Antiamoebic Activity : A derivative similar to CarbaMic acid has been tested against Entamoeba histolytica, demonstrating potent antiamoebic effects with significant reductions in amoebic liver abscess in hamster models .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Properties
In a study investigating the structure-activity relationship (SAR) of carbamic acid derivatives, researchers identified a compound that effectively inhibited NAAA activity, leading to profound anti-inflammatory effects. The compound demonstrated a favorable pharmacokinetic profile, making it a candidate for further development as an analgesic agent .
Case Study: Antiamoebic Efficacy
Another significant study focused on the antiamoebic properties of a carbamate derivative. The compound was evaluated for toxicity and mutagenicity using the Ames test and was found to be non-toxic to cultured rat hepatocytes while effectively inhibiting E. histolytica trophozoites by nearly 98% at specific concentrations . This highlights its potential as a therapeutic agent for amoebiasis.
Safety and Toxicity
While carbamic acids are generally considered safer than organophosphates due to their reversible action on AChE, toxicity assessments remain crucial. Studies have shown low subchronic toxicity levels in animal models, indicating that these compounds can be developed with a favorable safety profile for therapeutic use .
Q & A
Q. What synthetic methodologies are recommended for preparing this carbamic acid derivative, and how do reaction conditions influence yields?
The synthesis involves multi-step coupling and cyclization reactions. Key steps include:
- Diaryliodonium salt coupling : Cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium triflates) enable efficient N-acylation of carbazole/pyrazole intermediates under mild conditions (40–60°C, 12–24 hours) .
- Pyrazole-pyrimidine coupling : Substituent-specific reactions (e.g., Buchwald–Hartwig amination) are critical for introducing the 3-amino-5-chloro-2-fluorophenyl group to the pyrimidine ring. Catalysts like Pd(dba)₂ and ligands such as Xantphos improve yields (~60–75%) .
- Deprotection and esterification : tert-Butyl carbamate (Boc) deprotection using HCl/dioxane, followed by methyl esterification with methyl chloroformate, achieves final product purity >95% (HPLC) .
Factors affecting yields : Solvent polarity (DMF vs. THF), temperature control during cyclization, and catalyst loading (optimal Pd: 2–5 mol%) .
Q. How can researchers confirm structural integrity using spectroscopic and chromatographic techniques?
- NMR analysis : ¹H/¹³C NMR identifies regioselectivity of pyrazole-pyrimidine coupling. Key signals include:
- LC-MS : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity .
- IR spectroscopy : Carbamate C=O stretch at ~1680–1700 cm⁻¹ validates ester formation .
Advanced Research Questions
Q. What experimental strategies evaluate this compound’s potential as an ion channel modulator?
- In vitro patch-clamp electrophysiology : Transfect HEK293 cells with KCNQ4 channels. Apply 10–100 µM of the compound and measure current amplitude changes. Retigabine analogs (e.g., flupirtine) serve as positive controls .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HeLa) at 1–50 µM doses. Compare with carbamic acid derivatives (e.g., isorhamnetin) showing IC₅₀ values <10 µM .
- Dose-response curves : EC₅₀ calculations for ion channel activation/inhibition, with Hill coefficients to assess cooperativity .
Q. How can in silico docking predict binding affinity to therapeutic targets like viral proteases?
- Protein preparation : Retrieve Mpro (SARS-CoV-2 main protease) PDB structure (6LU7). Optimize hydrogen bonding and protonation states using MOE or Schrödinger .
- Ligand preparation : Generate 3D conformers of the compound with Open Babel. Assign partial charges via AM1-BCC method .
- Docking parameters : Use AutoDock Vina with exhaustiveness = 20. Focus on catalytic dyad (Cys145-His41). Validate poses with RMSD <2 Å from co-crystallized ligands .
- MD simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Monitor RMSD fluctuations and hydrogen bond occupancy .
Q. How are discrepancies in synthetic yields or purity resolved across studies?
- Controlled parameter analysis : Compare solvent effects (e.g., DMF yields 70% vs. THF 45% in pyrimidine coupling) .
- Design of Experiments (DoE) : Apply factorial designs to optimize catalyst (Pd), temperature, and reaction time interactions .
- Advanced purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to isolate diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
